Methyl 2-acetylthiazole-5-carboxylate

Vue d'ensemble

Description

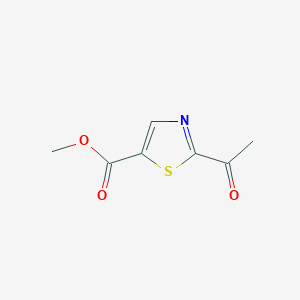

Methyl 2-acetylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H7NO3S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-acetylthiazole-5-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. The synthesis typically involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild reaction conditions. This method is preferred over traditional two-step reactions due to its efficiency and higher yields .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The compound is then purified and packaged for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-acetylthiazole-5-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which have applications in pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including methyl 2-acetylthiazole-5-carboxylate, in anticancer drug development. For instance, derivatives of thiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Research indicates that compounds containing thiazole moieties exhibit promising activity against human lung adenocarcinoma (A549) and other cancer types, demonstrating IC50 values that suggest significant anticancer potential .

Antimicrobial Properties

this compound has also shown antibacterial activity against multi-drug resistant bacteria. A study reported that certain thiazole derivatives exhibited strong bacteriostatic effects against pathogens such as E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents in clinical settings .

Anti-tubercular Activity

The compound has been investigated for its anti-tubercular properties, with some derivatives demonstrating effective inhibition of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance its efficacy against tuberculosis, making it a candidate for further development in anti-tubercular therapies .

Agricultural Applications

Pesticide Development

this compound has been explored as a potential pesticide. Its derivatives have shown effectiveness in controlling various agricultural pests, contributing to integrated pest management strategies. The compound's ability to disrupt pest physiology makes it an attractive option for developing new agrochemicals .

Synthesis and Chemical Reactions

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including the reaction of thiazole derivatives with acetic anhydride or acetyl chloride under basic conditions. This pathway is crucial for producing analogs that may exhibit enhanced biological activity .

Reactivity in the Maillard Reaction

Recent investigations into the formation pathways of 2-acetylthiazole during the Maillard reaction indicate that this compound can be formed from glyoxal and methylglyoxal under specific conditions. This highlights its relevance not only in synthetic chemistry but also in food chemistry, where it may influence flavor profiles .

Case Studies

Mécanisme D'action

The mechanism of action of methyl 2-acetylthiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Methyl 2-acetylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

- Ethyl 2-acetylthiazole-5-carboxylate

- Methyl 2-aminothiazole-5-carboxylate

- Methyl 2-benzylthiazole-5-carboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to its specific acetyl and carboxylate groups, which confer distinct properties and applications .

Activité Biologique

Methyl 2-acetylthiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects supported by research findings.

Overview of this compound

- Chemical Formula : C7H7NO3S

- Structure : Contains a thiazole ring, which is crucial for its biological activity.

This compound interacts with various biomolecules, influencing several biochemical pathways:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are essential for the metabolism of various substances. This interaction can lead to the formation of reactive metabolites that may exert biological effects.

- Cell Signaling Modulation : It can influence cellular signaling pathways by interacting with kinases and phosphatases, affecting phosphorylation states of target proteins.

- Gene Expression : The compound can modulate gene expression by binding to transcription factors, leading to upregulation or downregulation of specific genes involved in metabolism, growth, and immune responses.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

- In Vitro Studies : Research indicates that it has activity against various bacterial strains and fungi. For instance, derivatives of thiazole compounds have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) in the range of 3.92–4.23 mM .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

- Cytotoxicity Studies : In laboratory settings, this compound demonstrated cytotoxic effects on several cancer cell lines. For example, specific thiazole derivatives have shown IC50 values less than that of standard chemotherapeutics like doxorubicin .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG-2 (liver cancer) | < 1.98 |

| Similar Thiazole Derivative | A-431 (skin cancer) | < 1.61 |

Temporal and Dosage Effects

The biological activity of this compound is influenced by both time and dosage:

- Temporal Stability : Laboratory studies indicate that the compound's stability can affect its biological effects over time. Degradation products may exhibit different activities.

- Dosage Response : Low doses may offer beneficial effects such as antimicrobial or anticancer activity, while high doses could lead to toxicity or adverse effects like cytotoxicity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against Staphylococcus aureus and other pathogens, suggesting it could be developed into a therapeutic agent for infections .

- Anticancer Activity : Research involving thiazole derivatives indicated promising results in inhibiting tumor growth in vitro, with significant selectivity towards cancerous cells over normal cells .

- Metabolic Pathways : Investigations into metabolic pathways revealed that this compound could influence lipid and carbohydrate metabolism by modulating key metabolic enzymes.

Q & A

Q. Basic: What are the standard synthetic routes for Methyl 2-acetylthiazole-5-carboxylate, and how are intermediates purified?

Methodological Answer:

The compound is typically synthesized via condensation reactions. A common approach involves refluxing precursors such as 2-aminothiazole derivatives with acetylating agents (e.g., acetic anhydride) in polar solvents like ethanol or acetic acid. For example, intermediates like ethyl 2-aminothiazole-5-carboxylate are often used as starting materials . Purification steps include recrystallization from solvent mixtures (e.g., DMF/acetic acid) and chromatographic techniques such as thin-layer chromatography (TLC) or solid-phase extraction (SPE) to isolate high-purity products .

Q. Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

Optimization involves systematic variation of parameters:

- Temperature : Prolonged reflux (3–5 hours) in acetic acid enhances cyclization efficiency .

- Catalysts : Sodium acetate acts as a base to deprotonate intermediates, accelerating condensation .

- Solvent : Aqueous ethanol (e.g., 50% v/v) improves solubility of polar intermediates while minimizing side reactions .

- Workup : Quenching with ice-water precipitates crude product, followed by SPE or recrystallization for purity ≥95% .

Q. Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify key signals (e.g., acetyl protons at ~2.5 ppm, ester carbonyl at ~165 ppm) .

- HRMS : Validates molecular ion peaks ([M+H]+) with mass accuracy <5 ppm .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. Advanced: How can discrepancies in NMR data for this compound derivatives be resolved?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Resolves overlapping signals caused by dynamic processes (e.g., keto-enol tautomerism) .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially in crowded aromatic regions .

- Deuterated Solvent Screening : DMSO-d vs. CDCl may shift proton signals due to hydrogen bonding differences .

Q. Advanced: What strategies are effective for synthesizing structurally diverse thiazole-5-carboxylate analogs for SAR studies?

Methodological Answer:

- Core Modification : Replace the acetyl group with aryl (e.g., 4-nitrophenyl) or heteroaryl substituents via Suzuki coupling .

- Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid for further functionalization (e.g., amidation) .

- Bioisosteres : Substitute the thiazole ring with isoxazole or pyrazole moieties to modulate bioavailability .

Q. Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the ester group .

- Desiccants : Use silica gel to mitigate moisture-induced degradation.

- Light Sensitivity : Amber vials avoid photolytic cleavage of the thiazole ring .

Q. Advanced: What computational methods aid in predicting the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase enzymes) using crystal structures from the PDB .

- QSAR Models : Train on datasets of thiazole derivatives to correlate substituent electronegativity/logP with antimicrobial IC values .

- DFT Calculations : Gaussian 09 optimizes geometries to predict reactivity sites (e.g., electrophilic aromatic substitution) .

Q. Advanced: How can LC-MS/MS resolve co-eluting impurities during purity analysis?

Methodological Answer:

- Gradient Elution : Increase acetonitrile content from 10% to 90% over 20 minutes to separate polar byproducts .

- MRM Mode : Monitor specific transitions (e.g., m/z 210 → 165 for the parent ion) to exclude isobaric contaminants .

- Ion Mobility Spectrometry : Differentiates isomers based on collision cross-section (CCS) values .

Propriétés

IUPAC Name |

methyl 2-acetyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQHBNUKAZKLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.